molecular formula C18H21NO3S B2771391 1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline CAS No. 873588-38-6

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline

Cat. No. B2771391
CAS RN: 873588-38-6
M. Wt: 331.43
InChI Key: NNPPCDCIFHVPRY-UHFFFAOYSA-N
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Description

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .


Molecular Structure Analysis

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S . Another related compound, “(3E)-4-(3-ethyl-4-methoxyphenyl)but-3-ene-1-sulfonyl chloride”, contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfone .


Physical And Chemical Properties Analysis

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .

Scientific Research Applications

Synthesis of Indolocarbazoles

The synthesis of indolocarbazoles, a class of compounds with significant biological activity, utilizes derivatives similar to "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline." For instance, N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole is employed in synthesizing hexahydroindolocarbazole, which upon dehydrogenation yields aromatic indolocarbazoles. This methodology is pivotal in constructing complex molecular architectures found in natural products and pharmaceuticals (Magnus, Exon, & Sear, 1983).

Antimicrobial Studies

Derivatives of "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline" have been explored for their antimicrobial properties. Novel compounds synthesized from this chemical scaffold were tested against various bacterial and fungal strains, showing promising antibacterial activity. This demonstrates the compound's potential as a backbone for developing new antimicrobial agents (Patil et al., 2010).

Anticancer Activity

The chemical framework of "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline" is instrumental in synthesizing compounds with potent anticancer activities. For example, chalcone analogues with sulfonyl groups synthesized from related structures have shown significant in vitro anticancer activities against various cancer cell lines. These compounds induce apoptotic cell death and cell cycle arrest, highlighting the compound's utility in cancer research (Muškinja et al., 2019).

Herbicidal Activities

In the quest for novel herbicides, the structural motif of "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline" has been incorporated into triazolinone derivatives, showcasing the compound's application in agricultural chemistry. These derivatives, particularly those incorporating cyclic imide and phenylurea pharmacophores, displayed enhanced herbicidal activities, suggesting the potential of this scaffold in developing new herbicides (Luo et al., 2008).

properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-14-12-16(9-10-18(14)22-3)23(20,21)19-13(2)11-15-7-5-6-8-17(15)19/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPCDCIFHVPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline

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